Pseudopurpurin

Description

Structure

3D Structure

Properties

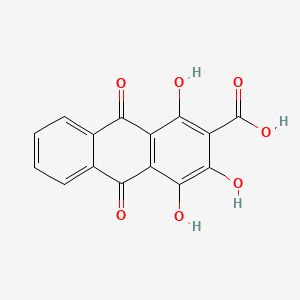

IUPAC Name |

1,3,4-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O7/c16-10-5-3-1-2-4-6(5)11(17)8-7(10)12(18)9(15(21)22)14(20)13(8)19/h1-4,18-20H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKBSCGBRWBGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197210 | |

| Record name | 2-Anthracenecarboxylic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-41-5 | |

| Record name | Pseudopurpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudopurpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pseudopurpurin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopurpurin, a naturally occurring anthraquinone, is a significant bioactive compound found predominantly in the roots of plants from the Rubia genus, such as Rubia tinctorum (madder) and Rubia cordifolia. Chemically known as 1,2,4-trihydroxyanthraquinone-3-carboxylic acid, it is structurally related to other well-known anthraquinones like alizarin and purpurin. Historically used as a natural red dye, recent scientific investigations have unveiled its potential pharmacological properties, including antibacterial activity and an affinity for bone tissue. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and visual diagrams of relevant pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is an anthraquinone derivative characterized by a tricyclic aromatic core with three hydroxyl groups and one carboxylic acid group attached.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,2,4-Trihydroxy-9,10-dioxoanthracene-3-carboxylic acid | [1] |

| Molecular Formula | C₁₅H₈O₇ | [1] |

| Molecular Weight | 300.22 g/mol | [1][2] |

| CAS Number | 476-41-5 | [1][2] |

| Melting Point | 218-220 °C (decomposes) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform. Acidifying the solvent can improve solubility of the non-ionized form. | [2][4] |

| Appearance | Data not available | |

| pKa | Data not available |

Table 2: Spectroscopic Data of this compound

| Technique | Wavelength/Chemical Shift | Reference |

| UV-Vis (in Methanol) | Data not available | |

| ¹H-NMR | Data not available | |

| ¹³C-NMR | Data not available | |

| IR (KBr Pellet) | Data not available |

Biosynthesis

The biosynthesis of this compound in Rubia species follows the shikimate pathway. The core anthraquinone structure is derived from chorismate and α-ketoglutarate via o-succinylbenzoic acid (OSB).[2]

Biosynthesis of this compound from Chorismate.

Experimental Protocols

Extraction and Purification of this compound from Rubia tinctorum

The following protocol is a general procedure for the extraction of anthraquinones from madder root and can be adapted for the specific isolation of this compound.[3][5]

Materials:

-

Dried and ground madder roots (Rubia tinctorum)

-

Deionized water

-

Methanol

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Silica gel for column chromatography

-

Toluene

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography columns

-

HPLC system with a C18 column

Protocol:

-

Enzymatic Hydrolysis:

-

Extraction:

-

Filter the suspension and dry the solid residue.

-

Extract the residue with methanol at room temperature. An acetone:water (1:1) mixture can also be effective.[6]

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

-

-

Acid Hydrolysis (Optional, use with caution):

-

To hydrolyze any remaining glycosides, the concentrated extract can be treated with a dilute acid (e.g., 2% H₂SO₄) and heated. However, harsh acidic conditions can cause decarboxylation of this compound to purpurin.[5]

-

-

Purification by Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Prepare a silica gel column packed with a non-polar solvent (e.g., toluene).

-

Load the sample onto the column.

-

Elute the column with a gradient of toluene and ethyl acetate. The polarity of the mobile phase should be gradually increased to separate the different anthraquinones.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

-

HPLC Purification:

-

For final purification, use a preparative HPLC system with a C18 column.

-

A mobile phase consisting of a gradient of acidified water (e.g., with formic acid) and methanol or acetonitrile is typically used for the separation of anthraquinones.[5]

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Workflow for this compound Extraction.

Biological Activities and Signaling Pathways

Antibacterial Activity

This compound has been reported to possess antibacterial properties. While the exact mechanism for this compound is not fully elucidated, the structurally similar compound purpurin has been shown to inhibit bacterial cell division by perturbing the assembly of the FtsZ protein. FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization leads to filamentation and eventual death of the bacterial cell.

Proposed Antibacterial Mechanism of Action.

Affinity for Bone Tissue and Potential Effects on Osteoblasts

This compound has demonstrated a notable affinity for bone tissue. This property suggests its potential application in bone-related research and therapeutics. While the specific signaling pathways affected by this compound in bone cells are not yet fully understood, the regulation of osteoblast differentiation is a key area of interest. Osteoblast differentiation is controlled by a complex network of signaling pathways, including the RANKL/OPG pathway, which is a critical regulator of bone remodeling.

The RANKL/OPG signaling axis plays a pivotal role in the communication between osteoblasts and osteoclasts. Osteoblasts produce both RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and OPG (Osteoprotegerin). RANKL binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation, which leads to bone resorption. OPG acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis. The balance between RANKL and OPG is crucial for maintaining bone homeostasis. The potential interaction of this compound with this pathway warrants further investigation.

Potential Interaction with RANKL/OPG Pathway.

Future Directions

The existing research on this compound highlights its potential as a bioactive molecule. However, several knowledge gaps need to be addressed to fully understand its therapeutic promise. Future research should focus on:

-

Detailed Spectroscopic Characterization: Obtaining and publishing comprehensive ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectral data for pure this compound is essential for its unambiguous identification and quality control.

-

Elucidation of Biological Mechanisms: In-depth studies are required to confirm the antibacterial mechanism of action and to investigate the specific signaling pathways modulated by this compound in bone cells.

-

Quantitative Solubility Studies: Determining the solubility of this compound in various pharmaceutically relevant solvents is crucial for formulation development.

-

Development of a Standardized Total Synthesis Protocol: A robust and scalable synthetic route would ensure a consistent supply of pure this compound for research and development, independent of its natural availability.

-

In vivo Efficacy and Safety Studies: Preclinical animal studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound for potential clinical applications.

Conclusion

This compound is a fascinating natural product with a rich history and promising future. Its unique chemical structure and emerging biological activities make it a compelling target for further investigation in the fields of drug discovery and materials science. This technical guide provides a foundational resource for researchers and scientists to build upon, with the aim of unlocking the full potential of this intriguing anthraquinone.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. researchgate.net [researchgate.net]

- 3. DE60128873T2 - Process for the preparation of a dye preparation based on madder root - Google Patents [patents.google.com]

- 4. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. This compound | 476-41-5 | Benchchem [benchchem.com]

Pseudopurpurin: A Technical Guide for Researchers

CAS Number: 476-41-5

This technical guide provides an in-depth overview of Pseudopurpurin (1,2,4-trihydroxyanthraquinone-3-carboxylic acid), a naturally occurring anthraquinone of significant interest to researchers in drug development and materials science. This document outlines its chemical properties, experimental protocols for its isolation and synthesis, and its biological activities, with a focus on its effects on bone metabolism.

Chemical and Physical Properties

This compound is a polyketide belonging to the anthracene class of compounds.[1] It is a prominent hydroxyanthraquinone found in plants of the Rubia genus.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 476-41-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₈O₇ | [2][3][4] |

| Molecular Weight | 300.22 g/mol | [1][3][4] |

| IUPAC Name | 1,3,4-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid | [4] |

| Synonyms | 1,3,4-Trihydroxyanthraquinone-2-carboxylic acid, Purpurin-3-carboxylic acid | [1] |

| Topological Polar Surface Area | 132 Ų | [3][4] |

| Hydrogen Bond Donor Count | 4 | [3][4] |

| Hydrogen Bond Acceptor Count | 7 | [3][4] |

| Rotatable Bond Count | 1 | [3] |

| Complexity | 516 | [3][4] |

| XLogP3 | 3 | [3][4] |

Experimental Protocols

Isolation from Rubia tinctorum (Madder Root)

This compound is naturally present in the roots of Rubia tinctorum primarily as water-soluble glycosides, such as galiosin.[1] The following protocol describes a general procedure for the extraction and hydrolysis to obtain this compound.

Materials:

-

Dried and powdered madder root (Rubia tinctorum)

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Hydrochloric acid (HCl) or a β-glucosidase enzyme preparation

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Extraction of Glycosides: Macerate 100 g of powdered madder root in 500 mL of methanol at room temperature for 24 hours with occasional stirring. Filter the mixture and collect the methanol extract. Repeat the extraction process with fresh methanol to ensure complete extraction of the glycosides. Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated extract.

-

Hydrolysis:

-

Acid Hydrolysis: Dissolve the concentrated extract in 1 L of water containing 5% (v/v) hydrochloric acid. Heat the mixture at 80-90°C for 2 hours to hydrolyze the glycosidic bonds. Allow the solution to cool, which should result in the precipitation of the aglycones, including this compound.

-

Enzymatic Hydrolysis: Alternatively, for a milder hydrolysis, dissolve the extract in a suitable buffer (e.g., acetate buffer, pH 5.0) and add a β-glucosidase enzyme preparation. Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) for 12-24 hours.

-

-

Isolation of this compound: After hydrolysis, the precipitated aglycones can be collected by filtration. The crude product can then be further purified. A common method is to extract the aqueous solution with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a crude solid containing this compound.

-

Purification: Further purification can be achieved by column chromatography on silica gel using a solvent gradient of hexane and ethyl acetate, or by preparative High-Performance Liquid Chromatography (HPLC).

Proposed Total Synthesis Pathway

A total synthesis of this compound can be envisioned through a convergent strategy involving a Friedel-Crafts acylation followed by cyclization to form the anthraquinone core.

Conceptual Workflow for Total Synthesis:

Caption: Proposed workflow for the total synthesis of this compound.

Detailed Protocol:

-

Friedel-Crafts Acylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,2,4-trimethoxybenzene and 3-methoxyphthalic anhydride in a suitable solvent like dichloromethane. Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction is then quenched by carefully adding ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the benzoylbenzoic acid intermediate.

-

Ring Closure: The intermediate from the previous step is then subjected to cyclization. This is typically achieved by heating in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The reaction mixture is heated until the intramolecular Friedel-Crafts acylation is complete, forming the anthraquinone skeleton. The mixture is then poured onto ice to precipitate the product.

-

Functional Group Manipulations: The resulting anthraquinone will have methoxy groups that need to be converted to hydroxyl groups (demethylation), and a carboxylic acid group needs to be introduced. The order of these steps may vary. Demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃). Carboxylation of the activated aromatic ring can be performed under specific conditions, for instance, via Kolbe-Schmitt or related reactions.

-

Purification: The final product, this compound, is then purified using column chromatography or recrystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A typical gradient might be: 0-20 min, 10-60% B; 20-25 min, 60-90% B; 25-30 min, 90-10% B, followed by re-equilibration.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample (e.g., purified this compound or a plant extract) in methanol or a mixture of methanol and water. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample into the HPLC system. Monitor the elution at a wavelength of around 254 nm or 430 nm. The retention time and UV-Vis spectrum of the peak corresponding to this compound can be compared with a standard for identification and quantification.

Biological Activity and Signaling Pathways

This compound has shown a notable affinity for bone tissue, which is attributed to its ability to chelate calcium ions. This property makes it a subject of interest in research on bone metabolism. Studies in animal models have demonstrated that dietary supplementation with this compound can lead to increased bone mineral density.

Effect on Bone Mineralization

A study on rats fed a diet containing 0.5% this compound showed significant increases in bone mineral density and the concentrations of key minerals in the femur after one and two months of feeding.

| Parameter | 1 Month | 2 Months |

| Bone Mineral Density (BMD) | Increased | Increased |

| Femur Calcium (Ca) Concentration | Increased | Increased |

| Femur Magnesium (Mg) Concentration | Increased | Increased |

| Femur Zinc (Zn) Concentration | Increased | Increased |

| Femur Manganese (Mn) Concentration | Increased | Increased |

Data summarized from a study on rats. "Increased" indicates a statistically significant increase compared to the control group.

Proposed Signaling Pathway in Bone Metabolism

While the precise signaling pathways directly modulated by this compound are still under investigation, its influence on bone mineralization suggests an interaction with pathways that regulate osteoblast and osteoclast activity. Anthraquinones, as a class, are known to influence various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. Given that phosphate, a key component of bone mineral, is known to activate the ERK1/2 signaling pathway in osteoblasts, it is plausible that this compound's effects on bone mineralization are mediated, at least in part, through this pathway.

Caption: Proposed signaling pathway for this compound's effect on osteoblasts.

This proposed pathway illustrates how this compound, by influencing extracellular calcium availability, may activate the ERK1/2 signaling cascade in osteoblasts. This activation can lead to the expression of genes crucial for bone matrix formation and mineralization, ultimately contributing to increased bone density. Further research is needed to fully elucidate the specific molecular targets and mechanisms of this compound in bone cells.

References

- 1. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTHRAQUINONE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

Natural Sources of Pseudopurpurin in Rubia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of pseudopurpurin in various Rubia species. It includes quantitative data on this compound content, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway.

Introduction to this compound and Rubia Species

This compound (1,2,4-trihydroxyanthraquinone-3-carboxylic acid) is a significant anthraquinone found in the roots of plants belonging to the Rubia genus, commonly known as madder.[1] Historically used as a natural red dye, this compound and other related anthraquinones are now the subject of scientific research for their potential pharmacological activities. Several species of Rubia are known to contain this compound, with varying concentrations depending on the species, age of the plant, and environmental conditions. This guide focuses on the primary Rubia species recognized as natural sources of this compound.

Quantitative Data of this compound in Rubia Species

The concentration of this compound varies among different Rubia species and is influenced by the part of the plant analyzed and the analytical methods employed. The following table summarizes the available quantitative data for this compound in the roots of several Rubia species. It is important to note that this compound is a precursor to purpurin, and its concentration can be affected by drying and extraction processes, which can cause decarboxylation.[1]

| Rubia Species | Plant Part | This compound Content (mg/g of dry weight) | Notes |

| Rubia tinctorum | Roots | 7.4[2] | Also a significant source of other anthraquinones like alizarin and purpurin. |

| Rubia peregrina | Rhizomes | 1.8[2] | Content reported before hydrolysis. After hydrolysis, the concentration in all hypogeal parts was found to be around 5.7 mg/g. |

| Rubia cordifolia | Roots | Present, but specific quantitative data is limited in the reviewed literature. | A major source of purpurin, which is a derivative of this compound. |

| Rubia akane | Roots | Present, but specific quantitative data is limited in the reviewed literature. | Known to contain various anthraquinones, including alizarin and purpurin. |

| Rubia sikkimensis | Roots | Acknowledged as a significant component, but quantitative data is not readily available. | - |

Experimental Protocols

This section outlines a general methodology for the extraction and quantification of this compound from Rubia species roots using High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

Objective: To extract anthraquinones, including this compound, from the dried roots of Rubia species.

Materials:

-

Dried and powdered root material of Rubia species

-

Methanol (HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sonication bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Weigh approximately 1 gram of finely powdered, dried root material.

-

Extraction:

-

Method A (Methanol Extraction): Add 20 mL of methanol to the powdered root material. Sonicate the mixture for 30 minutes at room temperature. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction process on the pellet twice more with fresh methanol. Combine the supernatants.

-

Method B (Acidic Hydrolysis for Glycosides): To analyze the total this compound content, including that from its glycosides (galiosin and this compound glucoside), acidic hydrolysis is required. Suspend the powdered root material in a mixture of methanol and 3N HCl (1:1 v/v). Heat the mixture at 70°C for 30-60 minutes. After cooling, extract the aglycones with a suitable organic solvent like toluene or ethyl acetate.

-

-

Concentration: Evaporate the combined solvent extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

Quantification by HPLC

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20-80% B (linear gradient)

-

25-30 min: 80% B

-

30-35 min: 80-20% B (linear gradient)

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 480-520 nm. A PDA detector allows for the monitoring of the entire spectrum.

-

Injection Volume: 10-20 µL

Quantification Protocol:

-

Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample extract. The final content in the original plant material can be calculated based on the initial weight of the sample and the dilution factor.

Biosynthesis and Experimental Workflow Diagrams

Biosynthesis of Anthraquinones in Rubia Species

The biosynthesis of anthraquinones in Rubia species follows the chorismate/o-succinylbenzoic acid pathway. This pathway involves the combination of intermediates from the shikimate pathway and the methylerythritol phosphate (MEP) pathway.

Caption: Biosynthesis of anthraquinones in Rubia species.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the extraction and quantification of this compound from Rubia root samples.

Caption: Workflow for this compound quantification.

References

The Unveiling of Pseudopurpurin: A Deep Dive into its Biosynthetic Route in Plants

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of Pseudopurpurin in plants. This whitepaper provides an in-depth analysis of the enzymatic reactions, regulatory networks, and experimental methodologies crucial for understanding and harnessing the production of this medicinally significant anthraquinone.

This compound, a naturally occurring red anthraquinone pigment found predominantly in the roots of plants from the Rubia genus, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This guide elucidates the current knowledge of the this compound biosynthetic pathway, presenting it in a structured format for researchers and developers.

The Core Biosynthetic Pathway: From Primary Metabolism to a Specialized Anthraquinone

The biosynthesis of this compound in plants, primarily in species like Rubia tinctorum and Rubia cordifolia, follows the chorismate/o-succinylbenzoic acid (OSB) pathway, a route distinct from the polyketide pathway utilized by some other organisms for anthraquinone synthesis. This pathway intricately links primary metabolic precursors to the complex tricyclic anthraquinone core.

The journey begins with precursors from the shikimate pathway and the pentose phosphate pathway: chorismic acid and isopentenyl pyrophosphate (IPP). The biosynthesis can be broadly divided into three key stages:

-

Formation of the Naphthoquinone Intermediate: The initial steps involve the condensation of chorismat and α-ketoglutarate to form o-succinylbenzoic acid (OSB), a reaction catalyzed by OSB synthase. Subsequent activation of OSB to its CoA-ester by OSB-CoA ligase is followed by a cyclization reaction to yield the bicyclic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA). The formation of ring C of the anthraquinone skeleton is derived from isopentenyl diphosphate (IPP), which is synthesized through the methylerythritol phosphate (MEP) pathway.

-

Assembly of the Anthraquinone Scaffold: The naphthoquinonic intermediate, DHNA, is then prenylated with dimethylallyl pyrophosphate (DMAPP), derived from IPP, to form a key intermediate. This step is a critical branching point in the biosynthesis of various anthraquinones.

-

Late-Stage Modifications: The final steps leading to this compound are believed to involve a series of hydroxylation and carboxylation reactions on the anthraquinone scaffold. While the precise enzymatic machinery for these late-stage modifications is still under active investigation, evidence suggests the involvement of cytochrome P450 monooxygenases for hydroxylation and potentially specific carboxyltransferases. It is hypothesized that munjistin, a carboxylated anthraquinone, is a direct precursor to this compound. The conversion likely involves further hydroxylation.

Below is a diagrammatic representation of the proposed biosynthetic pathway of this compound.

Quantitative Insights into this compound Biosynthesis

Quantitative analysis of intermediates and final products is crucial for understanding pathway flux and identifying rate-limiting steps. The following table summarizes available data on the concentration of this compound and its precursors in Rubia species. It is important to note that these values can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Munjistin | Rubia cordifolia | Roots | 0.1 - 2.5 mg/g DW | [1] |

| This compound | Rubia tinctorum | Roots | 0.5 - 5.0 mg/g DW | [2] |

| Purpurin | Rubia cordifolia | Roots | 0.28 - 2.84 mg/g DW | [3] |

Regulatory Network: The Role of Jasmonates

The biosynthesis of anthraquinones, including this compound, is tightly regulated by various signaling molecules, with methyl jasmonate (MeJA) being a key elicitor. MeJA triggers a signaling cascade that leads to the upregulation of biosynthetic genes. This signaling pathway involves a series of transcription factors, primarily from the WRKY and MYB families, which bind to the promoter regions of the pathway genes and activate their transcription.

The simplified signaling pathway is depicted below:

Experimental Protocols: A Guide to Studying the Pathway

Advancing our understanding of this compound biosynthesis requires robust experimental methodologies. This section outlines key experimental protocols for researchers in this field.

Heterologous Expression and Functional Characterization of Pathway Enzymes

Objective: To produce and characterize the activity of enzymes involved in the this compound pathway, particularly the putative cytochrome P450 hydroxylases and carboxyltransferases.

Methodology:

-

Gene Identification and Cloning: Identify candidate genes from the transcriptome of a high-Pseudopurpurin-producing Rubia species. Amplify the full-length coding sequences and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). For membrane-bound enzymes like cytochrome P450s, N-terminal modifications may be necessary for proper expression and localization.[4]

-

Heterologous Expression: Transform the expression constructs into a suitable host system. Escherichia coli is a common choice for soluble enzymes, while Saccharomyces cerevisiae (yeast) is often preferred for membrane-bound proteins like cytochrome P450s as it provides the necessary membrane environment and redox partners.[4][5]

-

Protein Purification: After induction of protein expression, harvest the cells and lyse them. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For membrane proteins, solubilization with detergents is a critical step prior to purification.

-

Enzyme Assays:

-

Substrate Feeding: Incubate the purified enzyme with its putative substrate (e.g., a naphthoquinone intermediate for a hydroxylase) and necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for P450s).

-

Product Identification: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

-

A generalized workflow for this process is illustrated below:

Quantification of this compound and its Precursors in Plant Tissues

Objective: To accurately measure the levels of this compound and its biosynthetic intermediates in plant extracts.

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry the plant tissue (e.g., roots of Rubia species).

-

Grind the dried tissue into a fine powder.

-

Extract the metabolites using a suitable solvent system, such as methanol or a mixture of methanol and water. Sonication can be used to improve extraction efficiency.[6]

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional): To remove interfering compounds, the crude extract can be passed through an SPE cartridge (e.g., C18).

-

HPLC-UV/Vis or HPLC-MS/MS Analysis:

-

Chromatographic Separation: Separate the compounds in the extract using a C18 reversed-phase HPLC column with a gradient elution of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detection and Quantification:

-

HPLC-UV/Vis: Detect the compounds based on their absorbance at a specific wavelength (e.g., around 480-520 nm for red anthraquinones). Quantify by comparing the peak areas to a standard curve of authentic this compound.

-

HPLC-MS/MS: For higher sensitivity and specificity, use a mass spectrometer as the detector. Monitor specific parent-to-daughter ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for accurate quantification.[1]

-

-

-

Data Analysis: Integrate the peak areas and calculate the concentration of each analyte based on the standard curve.

Future Perspectives

While significant progress has been made in elucidating the this compound biosynthetic pathway, several key areas require further investigation. The definitive identification and characterization of the late-stage biosynthetic enzymes, particularly the hydroxylases and the elusive carboxyltransferase, remain a top priority. A deeper understanding of the regulatory network, including the identification of specific transcription factors that control this compound biosynthesis in Rubia species, will be crucial for targeted metabolic engineering strategies. The development of robust and high-throughput analytical methods will also be essential for screening and optimizing engineered plant cell cultures for enhanced this compound production. This comprehensive knowledge will undoubtedly pave the way for the sustainable and cost-effective production of this valuable medicinal compound.

References

- 1. Simultaneous Determination of Purpurin, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ISSR Characterization and Quantification of Purpurin and Alizarin in Rubia cordifolia L. Populations from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Heterologous Expression of Membrane Proteins: Choosing the Appropriate Host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Pseudopurpurin vs. Purpurin: A Comprehensive Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core chemical differences between pseudopurpurin and purpurin, two closely related anthraquinones found predominantly in the roots of the madder plant (Rubia tinctorum). Understanding these distinctions is crucial for researchers in natural product chemistry, pharmacology, and materials science.

Core Chemical Distinction: The Carboxyl Group

The fundamental chemical difference between this compound and purpurin lies in the presence of a carboxyl group on the anthraquinone scaffold. This compound (1,2,4-trihydroxyanthraquinone-3-carboxylic acid) is the carboxylic acid precursor to purpurin (1,2,4-trihydroxyanthraquinone).[1][2][3][4] This single functional group difference imparts distinct chemical and physical properties to each molecule.

Quantitative Data Summary

The structural variance between this compound and purpurin leads to notable differences in their physicochemical properties, as summarized in the table below.

| Property | This compound | Purpurin | Reference |

| IUPAC Name | 1,2,4-trihydroxyanthraquinone-3-carboxylic acid | 1,2,4-trihydroxyanthracene-9,10-dione | [3][4] |

| Molecular Formula | C₁₅H₈O₇ | C₁₄H₈O₅ | [3][4][5] |

| Molecular Weight | 300.22 g/mol | 256.21 g/mol | [1][3][4] |

| Melting Point | Not specified | 253-256 °C / 259 °C | [3][5] |

| Boiling Point | Not specified | 359.45 °C | [5] |

| Density | Not specified | 1.659 g/cm³ | [5] |

| Solubility | Not specified | Slightly soluble in DMSO and methanol (especially when heated); Insoluble in hexane; Soluble in chloroform. | [3][5] |

Interconversion: The Decarboxylation Pathway

This compound is a direct precursor to purpurin. The conversion occurs via a decarboxylation reaction, where the carboxylic acid group is removed as carbon dioxide.[1][6] This process can be facilitated by heat, such as during the drying of madder roots, or through specific extraction and processing conditions.[1][7]

Experimental Protocols

Differentiation and Quantification via High-Performance Liquid Chromatography (HPLC)

A robust method for the separation and quantification of this compound and purpurin in plant extracts, such as those from Rubia tinctorum, is High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) or a UV detector.[6][7]

Methodology Outline:

-

Sample Preparation:

-

Dried and powdered madder root is extracted with a suitable solvent, such as 80% methanol.

-

To release the anthraquinones from their glycosidic forms, acid hydrolysis is performed. This can be achieved using 2 M hydrochloric acid or 2 M trifluoroacetic acid.[7] The hydrolysis time should be optimized to maximize the yield of the target compounds while minimizing degradation.

-

-

Chromatographic Conditions:

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous acidic solution (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compounds based on their polarity.

-

Detection: The eluting compounds are monitored using a DAD or UV detector at a specific wavelength, for instance, 254 nm, where anthraquinones exhibit strong absorbance.[7]

-

-

Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram to a calibration curve generated from standards of known concentrations of pure this compound and purpurin.

-

Workflow for HPLC Analysis:

Spectroscopic Differentiation

The structural differences between this compound and purpurin also manifest in their spectroscopic signatures.

-

¹H-NMR Spectroscopy: The proton NMR spectra will differ due to the presence of the carboxylic acid proton in this compound and the altered electronic environment of the aromatic protons.[8][9]

-

UV-Visible Spectroscopy: While both compounds absorb in the UV-visible region, their absorption maxima and the fine structure of their spectra can be distinguished, providing a basis for differentiation.[8][9] Detailed spectral analysis can reveal differences in the vibronic couplings of the molecules.[8]

-

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to identify the characteristic vibrational modes of the carboxylic acid group in this compound, which will be absent in the spectrum of purpurin. Specifically, the C=O and O-H stretching vibrations of the carboxyl group provide clear diagnostic peaks.[10]

References

- 1. This compound | 476-41-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H8O7 | CID 442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudopurpurin: A Technical Guide to its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudopurpurin, a naturally occurring anthraquinone, has a rich history intertwined with the ancient art of dyeing and the development of modern chemistry. This technical guide provides an in-depth exploration of the discovery, historical significance, and chemical properties of this compound. It also details experimental protocols for its isolation and discusses its potential biological activities, offering valuable insights for researchers in natural product chemistry, materials science, and drug discovery.

Discovery and Historical Context

The story of this compound is inseparable from that of madder root (Rubia tinctorum), a plant utilized for millennia to produce vibrant red dyes. While the use of madder dates back to antiquity, the scientific isolation and characterization of its constituent coloring principles occurred in the 19th century.

In 1827, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin published their seminal work on the coloring matter of madder, in which they successfully isolated two distinct compounds: alizarin and a substance they named purpurin due to its purple-red color[1][2]. However, it was not until 1851 that the Austrian chemist Friedrich Rochleder isolated a glycosidic precursor, galiosin , from a species of madder. This glycoside, upon hydrolysis, yields the aglycone we now know as this compound[3][4][5]. Therefore, while Robiquet and Colin laid the groundwork for understanding madder's chemistry, Rochleder is credited with the first isolation of a compound that directly led to the identification of this compound.

Historically, the presence of this compound, alongside alizarin, served as a key indicator to distinguish natural madder dyes from the synthetic alizarin that became commercially available in the late 19th century. The relative proportions of these compounds in ancient textiles can provide valuable information to art historians and conservation scientists about the dyeing techniques and geographical origin of the madder used.

Chemical and Physical Properties

This compound (1,3,4-trihydroxyanthraquinone-2-carboxylic acid) is an organic compound with the chemical formula C₁₅H₈O₇. It belongs to the class of anthraquinones, which are characterized by a tricyclic aromatic structure.

| Property | Value |

| Molecular Formula | C₁₅H₈O₇ |

| Molecular Weight | 300.22 g/mol |

| IUPAC Name | 1,3,4-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |

| Appearance | Reddish-brown crystalline solid |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions and organic solvents |

Experimental Protocols

Isolation of this compound from Rubia tinctorum

This protocol describes a common method for the extraction and isolation of this compound from dried madder root, followed by purification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered Rubia tinctorum root

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Acetonitrile (ACN)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Rotary evaporator

-

HPLC system with a Diode-Array Detector (DAD) and a C8 reverse-phase column

Procedure:

-

Extraction:

-

Suspend 10 g of powdered madder root in 100 mL of methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process with a fresh portion of methanol.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Acid Hydrolysis (to cleave glycosides):

-

Dissolve the dried extract in 50 mL of a 2:1:1 (v/v/v) mixture of methanol, water, and 37% hydrochloric acid.

-

Reflux the mixture for 1 hour to hydrolyze the glycosidic precursors of this compound.

-

After cooling, extract the aqueous solution three times with 50 mL of ethyl acetate.

-

Combine the ethyl acetate fractions and wash them with deionized water until the washings are neutral.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and then evaporate to dryness.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the dried extract in a small volume of methanol and load it onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the anthraquinones with methanol.

-

Evaporate the methanol eluate to dryness.

-

-

HPLC Analysis and Purification:

-

Dissolve the purified extract in the mobile phase for HPLC analysis.

-

A suitable mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Inject the sample into an HPLC system equipped with a C8 reverse-phase column.

-

Monitor the elution profile using a DAD detector at a wavelength of 254 nm and 480 nm.

-

Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum compared to a standard (if available).

-

For preparative HPLC, collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

Total Synthesis of this compound

A specific, detailed total synthesis of this compound is not extensively documented in publicly available scientific literature. However, the general synthetic strategies for preparing polyhydroxyanthraquinone carboxylic acids involve multi-step processes. These typically begin with the construction of the anthraquinone core through reactions like the Friedel-Crafts acylation or Diels-Alder cycloaddition, followed by the regioselective introduction of hydroxyl and carboxyl functional groups. The synthesis of such complex natural products often requires the use of protecting group strategies to achieve the desired substitution pattern.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, significant research has been conducted on its close structural analog and metabolic product, purpurin . Given their structural similarity and the fact that this compound is a direct precursor to purpurin, it is highly probable that this compound exhibits similar biological activities and modulates related signaling pathways.

Purpurin has demonstrated notable anti-inflammatory effects. Studies have shown that it can suppress the inflammatory response in various cell types by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6][7][8]. These pathways are crucial regulators of the expression of pro-inflammatory cytokines and enzymes.

The proposed mechanism of action involves the inhibition of key upstream kinases in these pathways, leading to a downstream reduction in the production of inflammatory mediators.

Caption: Proposed inhibitory action of this compound on inflammatory signaling pathways.

Conclusion

This compound is a molecule of considerable historical and scientific interest. Its discovery was a key step in unraveling the complex chemistry of madder dye, a cornerstone of historical textile production. For contemporary researchers, this compound and its derivatives offer a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The detailed protocols and background information provided in this guide are intended to facilitate further research into this fascinating natural product.

References

- 1. Pierre-Jean Robiquet | Educación Química [elsevier.es]

- 2. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Purpurogallin exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Effective Treatment of Purpurin on Inflammation and Adjuvant-Induced Arthritis [mdpi.com]

Spectroscopic and Mechanistic Insights into Pseudopurpurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Pseudopurpurin, a naturally occurring anthraquinone found in plants of the Rubia genus. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and explores a putative signaling pathway for its anti-inflammatory activity.

Spectroscopic Data of this compound

This compound (1,2,4-trihydroxyanthraquinone-3-carboxylic acid) is a polyketide with a molecular weight of 300.22 g/mol .[1] Advanced analytical techniques such as High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) and NMR spectroscopy are crucial for its structural confirmation.[1]

High-resolution mass spectrometry provides the exact mass of the deprotonated this compound molecule, which is a key identifier.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Exact Mass (m/z) |

| [M-H]⁻ | 299.019 |

The ¹³C NMR spectrum of this compound shows fifteen distinct signals, corresponding to its fifteen carbon atoms. While a complete spectral assignment is not available in the searched literature, key chemical shifts have been reported.

Table 2: Partial ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm | Assignment |

| C-7 | 183.13 | Carbonyl (C=O) |

| C-10 | 179.43 | Carbonyl (C=O) |

| C-23 | 174.58 | Carboxyl (-COOH) |

| C-11 | 172.15 | Hydroxyl-bearing Carbon (C-OH) |

| C-13 | 167.99 | Hydroxyl-bearing Carbon (C-OH) |

| C-14 | 166.68 | Hydroxyl-bearing Carbon (C-OH) |

A complete set of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not available in the provided search results. The data presented is based on reported values for key functional groups.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data specifically for this compound are not extensively documented in the available literature. However, the following sections describe general methodologies for the NMR and MS analysis of anthraquinones and related natural products.

Sample Preparation:

-

A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of around 220 ppm.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Sample Preparation:

-

A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

Data Acquisition:

-

The sample solution is infused into the electrospray ionization source of a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument).

-

A full scan MS spectrum is acquired to determine the mass of the molecular ion ([M-H]⁻ in negative ion mode).

-

For MS/MS analysis, the [M-H]⁻ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to produce the MS/MS spectrum.

Putative Anti-Inflammatory Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the structurally similar anthraquinone, purpurin, provide a strong model for its potential anti-inflammatory mechanism. Purpurin has been shown to suppress inflammation by inhibiting the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] It is plausible that this compound exerts similar effects due to its structural analogy.

Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), can activate the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory cytokines. Purpurin has been demonstrated to reduce the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, JNK, and ERK (members of the MAPK family).[2] This inhibition prevents the translocation of NF-κB to the nucleus and reduces the expression of inflammatory genes.

Below is a diagram illustrating the putative inhibitory effect of this compound on the TNF-α/IFN-γ-induced inflammatory signaling pathway, based on the known actions of purpurin.

References

An In-depth Technical Guide on the Solubility and Stability of Pseudopurpurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopurpurin, a naturally occurring anthraquinone found in the roots of the madder plant (Rubia tinctorum), is a compound of significant interest due to its historical use as a red dye and its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound. While specific quantitative data remains limited in publicly available literature, this document outlines the qualitative solubility characteristics, factors influencing its stability, and detailed experimental protocols for researchers to determine these properties. Furthermore, a plausible degradation pathway is proposed based on the known chemistry of related anthraquinone compounds. This guide aims to serve as a valuable resource for scientists and professionals engaged in the research and development of this compound-based products.

Introduction

This compound, with the chemical name 1,2,4-trihydroxyanthraquinone-3-carboxylic acid, is a key colorant molecule derived from the madder plant.[1] In its natural state within the plant's roots, this compound primarily exists as water-soluble glycosides.[1] Enzymatic or acidic hydrolysis cleaves the sugar moieties to yield the aglycone, this compound, which exhibits different solubility properties.[1] Understanding the solubility and stability of this compound is paramount for its extraction, purification, formulation, and application in various fields, including pharmaceuticals and materials science.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The solubility of this compound is dictated by its molecular structure, which includes a largely non-polar anthraquinone backbone and several polar functional groups (hydroxyl and carboxylic acid).

Qualitative Solubility Profile

-

Water: The aglycone form of this compound is sparingly soluble in water. Its natural precursors, the glycosides, are significantly more water-soluble due to the presence of hydrophilic sugar groups.[1]

-

Organic Solvents:

-

Polar Protic Solvents: Methanol is reported to be a selective solvent for the extraction of the water-soluble glycosidic precursors of this compound.[1]

-

Less Polar Solvents: Less polar organic solvents such as chloroform and tetrahydrofuran are more effective for dissolving the aglycone form of this compound.[1]

-

Acidification: The addition of a small amount of acid (e.g., hydrochloric acid or formic acid) to the extraction solvent can help prevent the degradation of the glycosides to the aglycone during extraction.[1]

-

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Water | 25 | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Shake-Flask Method |

| Acetone | 25 | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask Method |

| Chloroform | 25 | Data not available | Shake-Flask Method |

| Tetrahydrofuran (THF) | 25 | Data not available | Shake-Flask Method |

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and application. Like many natural pigments, it is susceptible to degradation under various environmental conditions.

Factors Affecting Stability

-

pH: The stability of anthraquinone dyes can be pH-dependent. While specific data for this compound is scarce, related pigments often show greater stability in acidic conditions.

-

Temperature: Elevated temperatures can accelerate the degradation of this compound.

-

Light: Exposure to light, particularly UV radiation, can lead to the photochemical degradation of this compound.

Quantitative Stability Data

Comprehensive quantitative stability data for this compound, such as degradation kinetics (e.g., half-life) under various stress conditions, is not extensively documented in the literature. The following table is a template for reporting such data, which can be obtained using the experimental protocols outlined in this guide.

| Condition | Parameter | Value | Method of Determination |

| Acidic Hydrolysis (0.1 M HCl, 60°C) | Half-life (t½) | Data not available | Stability-Indicating HPLC |

| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | Half-life (t½) | Data not available | Stability-Indicating HPLC |

| Oxidative Stress (3% H₂O₂, 25°C) | % Degradation after 24h | Data not available | Stability-Indicating HPLC |

| Thermal Stress (80°C, solid state) | % Degradation after 7 days | Data not available | Stability-Indicating HPLC |

| Photostability (ICH Q1B) | % Degradation | Data not available | Stability-Indicating HPLC |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of chemical compounds.[2][3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Visualization of the Shake-Flask Method Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination.

Protocol for Stability-Indicating HPLC Method

This protocol provides a framework for developing and validating an HPLC method to assess the stability of this compound under various stress conditions.

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

Materials:

-

This compound reference standard

-

HPLC system with a diode array detector (DAD) or UV detector

-

C18 reversed-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acids (e.g., HCl, H₃PO₄) and bases (e.g., NaOH) for mobile phase adjustment and forced degradation

-

Hydrogen peroxide (30%)

-

Forced degradation chambers (oven, photostability chamber)

Method Development:

-

Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a gradient of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using the DAD.

-

Forced Degradation Studies: Subject this compound to forced degradation under the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 80°C for 7 days.

-

Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

-

-

Chromatographic Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase gradient, flow rate, and other parameters to achieve adequate separation between the parent this compound peak and any degradation product peaks. The DAD can be used for peak purity analysis to ensure that the this compound peak is not co-eluting with any degradants.

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization of the Stability-Indicating HPLC Method Workflow:

Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Plausible Degradation Pathway of this compound

While specific degradation pathways for this compound are not well-documented, a plausible pathway can be proposed based on the known reactivity of anthraquinones. Under oxidative or photolytic stress, the molecule is likely to undergo decarboxylation and hydroxylation reactions.

A primary degradation reaction for this compound is likely the decarboxylation of the carboxylic acid group, leading to the formation of purpurin (1,2,4-trihydroxyanthraquinone). Further degradation could involve the oxidation of the hydroxyl groups and cleavage of the aromatic rings, ultimately leading to smaller, colorless organic molecules.

Visualization of the Plausible Degradation Pathway:

Caption: Plausible Degradation Pathway of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While there is a clear need for more quantitative data, this document provides a solid foundation for researchers by outlining the qualitative properties and providing detailed experimental protocols for the determination of these crucial parameters. The proposed degradation pathway offers a starting point for further investigation into the stability of this important natural compound. It is anticipated that this guide will facilitate and encourage further research into the physicochemical properties of this compound, ultimately supporting its development for various applications.

References

The Multifaceted Role of Pseudopurpurin in Rubia tinctorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopurpurin, a key anthraquinone constituent of the madder plant (Rubia tinctorum), has long been recognized for its contribution to the plant's dyeing properties. However, recent scientific inquiry has begun to unveil a broader spectrum of biological activities, positioning this compound as a molecule of significant interest for pharmacological and therapeutic applications. This technical guide provides an in-depth exploration of the function of this compound, consolidating current knowledge on its biosynthesis, chemical transformations, and biological effects. We present quantitative data on its concentration in R. tinctorum and its physiological impact, detailed experimental protocols for its analysis and evaluation, and a visual representation of its metabolic context. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the potential of this compound.

Introduction

Rubia tinctorum, commonly known as madder, has been a source of natural red dyes for millennia. The rich color palette of madder extracts is attributable to a complex mixture of anthraquinones, among which this compound (1,2,4-trihydroxyanthraquinone-3-carboxylic acid) is a prominent, albeit sometimes overlooked, component. While its role as a precursor to the red dye purpurin is well-established, the intrinsic functions of this compound are an emerging area of research. This guide synthesizes the current understanding of this compound's function, moving beyond its traditional application in dyeing to its potential in modern therapeutics.

Biosynthesis and Chemical Fate of this compound

This compound is not synthesized de novo in its aglycone form within the madder plant. Instead, it is primarily derived from the hydrolysis of its glycosidic precursor, galiosin. This enzymatic conversion is a critical step in the release of the active anthraquinone.

Furthermore, this compound is a chemically labile molecule that can undergo further transformation, most notably its decarboxylation to form purpurin. This conversion is often facilitated by the drying and processing of the madder roots, which influences the final composition of madder-derived products.[1]

Quantitative Analysis of this compound

The concentration of this compound in Rubia tinctorum roots can vary depending on factors such as the age of the plant, cultivation conditions, and post-harvest processing. High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound and other anthraquinones in madder extracts.

| Parameter | Value | Source |

| Typical Concentration in Dried R. tinctorum Roots | 7.4 mg/g | [2] |

Biological Activities and Therapeutic Potential

Emerging research has highlighted several biological activities of this compound, suggesting its potential for therapeutic applications. These activities are summarized below, with supporting quantitative data where available.

Bone Health

In vivo studies have demonstrated a positive effect of dietary this compound on bone mineral density and architecture. This suggests a potential role for this compound in the development of nutraceuticals or therapeutic agents for bone health.

| Study Parameter | Control Group (0% this compound) | Treatment Group (0.5% this compound) | Time Point | P-value | Source |

| Bone Mineral Density (BMD) | Baseline | Significantly Increased | 1 and 2 months | < 0.05 | [3] |

| Femur Calcium (Ca) Level | Baseline | Significantly Increased | 1 and 2 months | < 0.05 | [3] |

| Femur Magnesium (Mg) Level | Baseline | Significantly Increased | 1 and 2 months | < 0.05 | [3] |

| Femur Zinc (Zn) Level | Baseline | Significantly Increased | 1 and 2 months | < 0.05 | [3] |

| Femur Manganese (Mn) Level | Baseline | Significantly Increased | 1 and 2 months | < 0.05 | [3] |

| Trabecular Volume Fraction | Baseline | Increased | 1 and 2 months | Not specified | [4] |

| Trabecular Thickness | Baseline | Increased | 1 and 2 months | Not specified | [4] |

| Trabecular Number | Baseline | Increased | 1 and 2 months | Not specified | [4] |

| Trabecular Separation | Baseline | Decreased | 1 and 2 months | Not specified | [4] |

Antioxidant Activity

Mutagenicity Profile

In contrast to some other anthraquinones found in madder, such as lucidin, this compound has been reported to be non-mutagenic in the Ames test. This favorable safety profile is a crucial consideration for its development as a therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Extraction and Isolation of this compound from Rubia tinctorum

This protocol outlines a general procedure for the extraction and partial purification of this compound.

-

Sample Preparation: Dried and ground roots of Rubia tinctorum are used as the starting material.

-

Extraction: The powdered root material is suspended in water (e.g., 2.5 g in 100 ml) and stirred for at least 30-90 minutes at room temperature or 30-45 minutes at 45°C to facilitate enzymatic hydrolysis of glycosides.[5]

-

Filtration: The suspension is filtered to separate the solid plant material from the aqueous extract containing the anthraquinones.

-

Purification (Conceptual): Further purification can be achieved using chromatographic techniques. Column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., ethyl acetate-hexane mixtures) can be employed for initial fractionation.[6] Preparative HPLC would be necessary for obtaining highly purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantitative analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an acidic aqueous buffer (e.g., 20 mM ammonium formate-formic acid buffer, pH 3.0) and an organic solvent such as acetonitrile.[7]

-

Flow Rate: A flow rate of around 1 ml/min is standard.

-

Detection: The eluent is monitored at a specific wavelength, typically around 250 nm for anthraquinones.

-